1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene
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Overview
Description
1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is a chemical compound that belongs to the class of chlorobenzenes. It is commonly known as 'Bisphenol A diglycidyl ether' (BADGE), and is widely used in the production of epoxy resins, coatings, and adhesives. BADGE is synthesized by the reaction of epichlorohydrin and bisphenol A, and has various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is based on its ability to cross-link with other molecules. When 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is added to a mixture of epoxy resins and curing agents, it reacts with the functional groups of the epoxy resins to form a cross-linked network. This cross-linked network provides the epoxy resins with improved mechanical, thermal, and chemical properties.
Biochemical and Physiological Effects:
1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has been shown to have low toxicity and is not considered to be carcinogenic. However, it has been shown to have estrogenic activity, which may have adverse effects on human health. Studies have shown that 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene can disrupt the endocrine system and affect reproductive health.
Advantages and Limitations for Lab Experiments
1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It is also stable and has a long shelf-life. However, 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has limitations as well. It is not soluble in water, which makes it difficult to use in aqueous solutions. It also has a low molecular weight, which makes it difficult to separate from other compounds.
Future Directions
There are several future directions for research on 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene. One area of research is the development of alternative cross-linking agents that do not have estrogenic activity. Another area of research is the development of new synthesis methods that are more environmentally friendly. Additionally, research is needed to better understand the biochemical and physiological effects of 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene on human health.
Synthesis Methods
The synthesis of 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene involves the reaction of epichlorohydrin and bisphenol A in the presence of a catalyst. The reaction results in the formation of 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene, which is then purified by various methods such as distillation, crystallization, and chromatography. The synthesis method of 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is well-established and has been optimized for large-scale production.
Scientific Research Applications
1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has various scientific research applications due to its unique chemical properties. It is widely used as a cross-linking agent in the production of epoxy resins, coatings, and adhesives, which are used in various industries such as aerospace, automotive, and construction. 1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also used in the production of dental materials, composites, and electronic components.
properties
IUPAC Name |
1-chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-4-23-19-7-5-6-8-20(19)25-14-12-22-11-13-24-18-10-9-17(21)15(2)16(18)3/h5-10H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHRZWFBFQSSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C(=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
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